molecular formula C9H6BrClN2O B2871682 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 568544-04-7

2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B2871682
CAS No.: 568544-04-7
M. Wt: 273.51
InChI Key: JJZRXTXSRJLBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of 1,3,4-Oxadiazole Research

The 1,3,4-oxadiazole heterocycle, a five-membered ring containing two nitrogen atoms and one oxygen atom, has been a cornerstone of heterocyclic chemistry since its initial synthesis. The unsubstituted 1,3,4-oxadiazole was first prepared in 1965 by Ainsworth through the cyclodehydration of N,N′-diacylhydrazines using polyphosphoric acid. This breakthrough catalyzed interest in the structural and functional versatility of the 1,3,4-oxadiazole scaffold. Early research focused on its synthetic accessibility and stability, but the discovery of bioactive derivatives shifted the paradigm toward pharmaceutical applications. For instance, raltegravir, an HIV integrase inhibitor approved in 2007, highlighted the clinical relevance of 1,3,4-oxadiazole-containing compounds. Over time, derivatives such as fenadiazole (an anxiolytic) and tiodazosin (an antihypertensive) further cemented the scaffold’s role in drug discovery.

Significance of 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole in Medicinal Chemistry

This compound (CAS: 568544-04-7) exemplifies the strategic functionalization of the 1,3,4-oxadiazole core to enhance bioactivity. The bromophenyl moiety at the 2-position introduces steric bulk and electron-withdrawing effects, which can improve binding affinity to biological targets. Meanwhile, the chloromethyl group at the 5-position offers a reactive handle for further derivatization, enabling the synthesis of prodrugs or conjugated therapeutics. Although direct studies on this compound are limited, analogous 1,3,4-oxadiazoles demonstrate antimicrobial, anticancer, and anti-inflammatory properties, suggesting potential applications in targeting enzyme active sites or disrupting protein-protein interactions.

Properties

IUPAC Name

2-(4-bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c10-7-3-1-6(2-4-7)9-13-12-8(5-11)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZRXTXSRJLBRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions, potentially altering the functional groups attached to the oxadiazole ring.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxadiazole, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of other valuable compounds, including agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Compound Name Substituents (Position 2 and 5) Key Structural Features Biological Activity Reference ID
2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole 4-Bromophenyl (C2), chloromethyl (C5) Reactive chloromethyl group Anticancer, antimicrobial
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl (C2), 4-fluorophenyl (C5) Electron-withdrawing substituents Anticancer (98.74% GP at 10⁻⁵ M)
2-(2,4-Dichlorophenyl)-5-(chloromethyl)-1,3,4-oxadiazole 2,4-Dichlorophenyl (C2), chloromethyl (C5) Dual chloro groups Anticancer (IC₅₀ = 2.46 μg/mL)
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 4-Bromophenyl (C2), phenyl (C5) Non-reactive phenyl group Material science applications
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Sulfonyl groups at C2 and C5 Sulfonyl moieties Antibacterial (EC₅₀ = 0.17 µg/mL)

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl, NO₂) at the 2- and 5-positions enhance pharmacological activity. For example, 2-(4-nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits potent CNS depressant activity due to nitro and chloro substituents.
  • Chloromethyl substitution at C5 (as in the target compound) improves reactivity for derivatization, enabling linkage to quinolones or amines for enhanced bioactivity.
  • Bromophenyl vs.

Pharmacological Activity Comparison

Key Findings :

  • The target compound’s chloromethyl group enables conjugation with quinolones, yielding derivatives with potent antimicrobial activity (MIC <6.25 µg/mL).
  • Dual halogenation (e.g., 2,4-dichlorophenyl) enhances cytotoxicity, as seen in derivatives targeting liver cancer (IC₅₀ = 2.46 µg/mL).

Structure-Activity Relationship (SAR)

  • Halogen Position : Para-substituted halogens (Br, Cl) on the phenyl ring optimize steric and electronic interactions with biological targets.
  • Chloromethyl Flexibility : The chloromethyl group’s reactivity allows for versatile modifications, improving pharmacokinetic properties compared to rigid substituents.
  • Hybrid Derivatives: Conjugation with quinolones or sulfonamides enhances dual activity (e.g., antimicrobial and anticancer).

Biological Activity

The compound 2-(4-Bromophenyl)-5-(chloromethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular structure of this compound consists of a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of bromine and chloromethyl groups enhances its reactivity and biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including this compound. The compound has shown promising cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma). The IC50 values were reported at sub-micromolar concentrations, indicating potent activity comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage. This suggests that it may act as an effective apoptosis inducer in malignant cells .

Antibacterial Activity

Beyond its anticancer properties, this compound has also been evaluated for antibacterial activity.

Research Findings

  • A study assessed the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazoles is heavily influenced by their chemical structure. Modifications to the oxadiazole ring or substituents can enhance or diminish their pharmacological effects.

Compound ModificationBiological ActivityReference
Bromine substitutionIncreased cytotoxicity against MCF-7
Chloromethyl groupEnhanced antibacterial properties
Variations in phenyl substituentsAltered IC50 values across different cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.